molecular formula C16H14N2O B15087559 3-Phenyl-1-p-tolyl-1H-pyrazol-4-ol

3-Phenyl-1-p-tolyl-1H-pyrazol-4-ol

Cat. No.: B15087559
M. Wt: 250.29 g/mol
InChI Key: RGXHRTJSGBIGEA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-p-tolyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds .

Mechanism of Action

The mechanism of action of 3-Phenyl-1-p-tolyl-1H-pyrazol-4-ol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of liver alcohol dehydrogenase, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1-p-tolyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of phenyl and p-tolyl groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

1-(4-methylphenyl)-3-phenylpyrazol-4-ol

InChI

InChI=1S/C16H14N2O/c1-12-7-9-14(10-8-12)18-11-15(19)16(17-18)13-5-3-2-4-6-13/h2-11,19H,1H3

InChI Key

RGXHRTJSGBIGEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC=C3)O

Origin of Product

United States

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